Cas no 5171-37-9 (Isopteropodine)
Isopteropodine Chemical and Physical Properties
Names and Identifiers
-
- Uncarine E
- Isopteropodine
- ISOPTEROPODINE, USP STANDARD
- UNCARINE E(P)
- UNCARINE E(P) PrintBack
- Rhynchophylline E
- (7alpha,19alpha,20alpha)-19-Methyl-2-oxoformosanan-16-carboxylic acid methyl ester
- ISOPTEROPODINE (USP-RS)
- J9IZ1U593L
- methyl (1S,4aS,5aS,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
- SMR000232333
- allo-Isopteropodine
- NSC-601678
- Formosanan-16-carboxylic acid, 19-methyl-2-oxo-, methyl ester, (7alpha,19alpha,20alpha)-
- ISOPTEROPODINE [USP-RS]
- (1'S,3S,4'aS,5'aS,10'aS)-1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxospiro(3H-indole-3,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid methyl ester
- SPIRO(3H-INDOLE-3,6'(4'AH)-(1H)PYRANO(3,4-F)INDOLIZINE)-4'-CARBOXYLIC ACID, 1,2,5',5'A,7',8',10',10'A-OCTAHYDRO-1'-METHYL-2-OXO-, METHYL ESTER, (1'S,3S,4'AS,5'AS,10'AS)-
- UNII-J9IZ1U593L
- Methyl (1'S,3S,4a'S,5a'S,10a'S)-1'-methyl-2-oxo-4a',5',5a',7',8',10a'-hexahydro-1'H,10'H-spiro[indoline-3,6'-pyrano[3,4-f]indolizine]-4'-carboxylate
- HMS2226O10
- AKOS040760477
- C17597
- FORMOSANAN-16-CARBOXYLIC ACID, 19-METHYL-2-OXO-, METHYL ESTER, (7.ALPHA.,19.ALPHA.,20.ALPHA.)-
- MS-25902
- MLS000563440
- CS-0032252
- 7-Isopteropodine
- (1'S,3S,4a'S,5a'S,10a'S)-methyl 1'-methyl-2-oxo-1',4a',5',5a',7',8',10',10a'-octahydrospiro[indoline-3,6'-pyrano[3,4-f]indolizine]-4'-carboxylate
- ISOPTEROPODINE (UNCARINE A) (CONSTITUENT OF CAT'S CLAW)
- Q27155150
- MLS000728615
- 5171-37-9
- UNCARINEE
- DTXSID201317264
- ISOPTEROPODINE (UNCARINE A) (CONSTITUENT OF CAT'S CLAW) [DSC]
- CHEBI:81205
- CHEMBL562222
- Isopteropodine, United States Pharmacopeia (USP) Reference Standard
- HY-N4157
- NSC 601678
- Isopteropodin
- DA-74582
-
- Inchi: 1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21-/m0/s1
- InChI Key: JMIAZDVHNCCPDM-PFDNRQJHSA-N
- SMILES: O1C=C(C(=O)OC)[C@@H]2[C@H]([C@@H]1C)CN1CC[C@@]3(C(NC4C=CC=CC3=4)=O)[C@@H]1C2
Computed Properties
- Exact Mass: 368.17400
- Monoisotopic Mass: 368.17360725 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 2
- Complexity: 692
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 368.4
- XLogP3: 1.6
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.33
- Melting Point: 183-187°C (dec.)
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- PSA: 67.87000
- LogP: 2.13840
Isopteropodine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0032252-5mg |
Isopteropodine |
5171-37-9 | 98.66% | 5mg |
$300.0 | 2022-04-27 | |
| TRC | I874220-5mg |
Isopteropodine |
5171-37-9 | 5mg |
$ 230.00 | 2023-09-07 | ||
| TRC | I874220-10mg |
Isopteropodine |
5171-37-9 | 10mg |
$ 380.00 | 2023-09-07 | ||
| TRC | I874220-25mg |
Isopteropodine |
5171-37-9 | 25mg |
$890.00 | 2023-05-18 | ||
| TRC | I874220-50mg |
Isopteropodine |
5171-37-9 | 50mg |
$1774.00 | 2023-05-18 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1425-10mg |
Isopteropodine |
5171-37-9 | 98% | 10mg |
$165 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1425-100mg |
Isopteropodine |
5171-37-9 | 98% | 100mg |
$980 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1425-20mg |
Isopteropodine |
5171-37-9 | 98% | 20mg |
$296 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1425-5mg |
Isopteropodine |
5171-37-9 | 98% | 5mg |
$120 | 2023-09-20 | |
| MedChemExpress | HY-N4157-5mg |
Isopteropodine |
5171-37-9 | 99.13% | 5mg |
¥3000 | 2025-04-16 |
Isopteropodine Suppliers
Isopteropodine Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on Isopteropodine
Isopteropodine (CAS No. 5171-37-9): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications
Isopteropodine, identified by its Chemical Abstracts Service number CAS No. 5171-37-9, is a naturally occurring alkaloid with a rich history in traditional medicine and growing interest in modern pharmacology. This compound, isolated primarily from the roots of certain plants in the family Menispermaceae, has garnered significant attention due to its unique structural features and a broad spectrum of biological activities. The increasing body of research on Isopteropodine highlights its potential as a lead compound for drug development, particularly in the treatment of neurological disorders and inflammation-related conditions.
The chemical structure of Isopteropodine (CAS No. 5171-37-9) is characterized by a complex triterpenoid framework, which contributes to its distinctive pharmacological properties. Detailed structural elucidation using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry has revealed key functional groups that are responsible for its interactions with biological targets. These studies have laid the groundwork for understanding the molecular mechanisms underlying the therapeutic effects of Isopteropodine.
In recent years, the pharmacological profile of Isopteropodine has been extensively explored, particularly in the context of its potential neuroprotective and anti-inflammatory properties. Preclinical studies have demonstrated that Isopteropodine can modulate various signaling pathways involved in neurodegeneration, making it a promising candidate for the development of treatments for Alzheimer's disease and Parkinson's disease. Additionally, its ability to inhibit key inflammatory mediators has positioned it as a potential therapeutic agent for chronic inflammatory disorders.
The synthesis and chemical modifications of Isopteropodine have also been a focal point of research. Chemists have developed innovative synthetic routes to produce analogs with enhanced bioavailability and reduced toxicity. These efforts have not only expanded the chemical toolbox for drug discovery but also provided insights into the structural requirements necessary for optimal pharmacological activity. The synthesis of semisynthetic derivatives has opened new avenues for exploring the therapeutic potential of this compound.
Beyond its traditional applications in herbal medicine, Isopteropodine (CAS No. 5171-37-9) has found utility in various biomedical research contexts. Its role as an intermediate in organic synthesis has been particularly valuable in the development of complex molecules used in pharmaceutical research. Furthermore, its interaction with biological macromolecules has provided valuable data for computational modeling studies, aiding in the design of novel drug candidates.
The regulatory landscape surrounding the use of Isopteropodine is another area of interest. While it is not classified as a controlled substance or hazardous material, stringent guidelines are in place to ensure safe handling and ethical research practices. These regulations are designed to protect both researchers and the broader community from potential risks associated with handling alkaloids like Isopteropodine.
Ethical considerations are paramount in the study and application of compounds such as Isopteropodine. Research involving this alkaloid must adhere to strict ethical standards, ensuring that all studies are conducted with appropriate approvals from regulatory bodies and that animal welfare is prioritized. The growing body of evidence supporting the therapeutic potential of Isopteropodine underscores the importance of responsible research practices.
The future prospects for Isopteropodine (CAS No. 5171-37-9) are promising, with ongoing clinical trials and preclinical studies expected to provide further insights into its efficacy and safety profiles. Collaborative efforts between academia and industry are likely to accelerate the translation of laboratory findings into clinical applications, bringing new treatments for neurological and inflammatory diseases closer to reality.
In conclusion, Isopteropodine, with its unique chemical structure and diverse biological activities, represents a significant compound in modern pharmacology. Its journey from traditional medicine to a subject of rigorous scientific investigation highlights the importance of natural products in drug discovery. As research continues to uncover new applications and mechanisms of action, Isopteropodine is poised to play a crucial role in addressing some of today's most pressing medical challenges.
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